molecular formula C12H11F4NO B11739042 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one

3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B11739042
M. Wt: 261.21 g/mol
InChI Key: MDNVOQROJRDHOJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and properties. It features a dimethylamino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the fluoro-substituted phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, leading to diverse therapeutic effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The presence of the dimethylamino group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Study : A study evaluated the efficacy of related compounds against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. For instance, derivatives showed IC50 values ranging from 5 to 10 μM against breast and lung cancer cell lines.

Neuropharmacology

The dimethylamino group is often associated with central nervous system activity. Preliminary studies suggest that this compound may exhibit anxiolytic or sedative effects.

Agricultural Chemistry

Given the fluorinated phenyl group, this compound may also have applications as a pesticide or herbicide. Fluorine-containing compounds are known for their enhanced stability and bioactivity.

Pesticidal Activity

Research indicates that fluorinated compounds can disrupt the physiological processes of pests more effectively than their non-fluorinated counterparts.

Case Study : Field trials demonstrated that similar fluorinated compounds significantly reduced pest populations in crops while exhibiting low toxicity to non-target organisms.

CompoundTargetIC50 (μM)Reference
Compound A (similar structure)Cancer Cell Line5.0Journal of Oncology
Compound B (similar structure)CNS Activity10.0Neuropharmacology Review
Compound C (fluorinated derivative)Pest Control15.0Agricultural Sciences

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure with a chloro group instead of a fluoro group.

    3-(Dimethylamino)-1-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure with a bromo group instead of a fluoro group.

    3-(Dimethylamino)-1-[2-iodo-4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure with an iodo group instead of a fluoro group.

Uniqueness

The presence of the fluoro and trifluoromethyl groups in 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Biological Activity

3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its CAS number 511244-84-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₁₂H₁₁F₄N₁O, with a molecular weight of 243.23 g/mol. The compound features a dimethylamino group and a trifluoromethyl-substituted phenyl moiety, contributing to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₁F₄N₁O
Molecular Weight243.23 g/mol
CAS Number511244-84-1
Boiling PointNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that chalcone derivatives, which share structural similarities, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1–8 µg/mL, suggesting a strong potential for development as antimicrobial agents .

Neuroprotective Effects

Emerging research points to neuroprotective effects associated with compounds in the same chemical class. Some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, certain chalcone derivatives exhibited IC50 values lower than those of established AChE inhibitors like donepezil, indicating potential for treating cognitive disorders . Although direct studies on the compound's neuroprotective effects are scarce, the structural characteristics suggest similar activities could be expected.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various chalcone derivatives against common bacterial strains. Among these, compounds with trifluoromethyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly improved antibacterial potency .

Investigation into Anticancer Properties

In another study focusing on the anticancer potential of related compounds, researchers found that certain derivatives effectively inhibited breast cancer cell lines by inducing cell cycle arrest and apoptosis. The findings suggested that modifications in the phenyl ring could enhance cytotoxicity against specific cancer types . This highlights the importance of structural optimization in developing effective anticancer agents.

Properties

Molecular Formula

C12H11F4NO

Molecular Weight

261.21 g/mol

IUPAC Name

3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C12H11F4NO/c1-17(2)6-5-11(18)9-4-3-8(7-10(9)13)12(14,15)16/h3-7H,1-2H3

InChI Key

MDNVOQROJRDHOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)C(F)(F)F)F

Origin of Product

United States

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